molecular formula C14H15N5O2S2 B6430107 4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2097863-42-6

4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide

Cat. No.: B6430107
CAS No.: 2097863-42-6
M. Wt: 349.4 g/mol
InChI Key: QGWLLOZRXYPDKP-UHFFFAOYSA-N
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Description

4-Cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide (CAS 2097863-42-6) is a synthetically designed sulfonamide derivative with a molecular weight of 349.4 g/mol and the molecular formula C₁₄H₁₅N₅O₂S₂ . This compound integrates multiple pharmacologically relevant features: a 4-cyanophenyl group that enhances lipophilicity and may influence binding affinity through π-π interactions, a central sulfonamide motif common in many enzyme-targeting agents and antimicrobials, and a 1,2,5-thiadiazol-3-yl group connected via a piperidine scaffold . The 1,2,5-thiadiazole ring is a five-membered heterocycle known to be a critical pharmacophore in medicinal chemistry, effectively interacting with biological targets . This compound is a valuable building block in medicinal chemistry and drug discovery research. It is under investigation for its potential broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer properties . Furthermore, its structural features are relevant for neuroscience research. Similar sulfonamide derivatives containing the 1,2,5-thiadiazole heterocycle have been investigated as sodium channel inhibitors, which are relevant targets for neuropathic pain, and compounds with similar piperidine and heterocyclic motifs have been explored for their activity on central nervous system (CNS) targets, such as glutamate receptors . The presence of the nitrile group can also be a key structural feature for optimizing selectivity towards specific biological targets, such as the serotonin transporter (SERT) in antidepressant research . Researchers can utilize this compound as a key intermediate or precursor in synthesizing more complex molecules for developing new pharmaceuticals and agrochemicals . It is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S2/c15-9-11-1-3-13(4-2-11)23(20,21)18-12-5-7-19(8-6-12)14-10-16-22-17-14/h1-4,10,12,18H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWLLOZRXYPDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidin-4-Amine Protection and Functionalization

Piperidin-4-amine is typically protected using tert-butyl carbamate (Boc) to prevent undesired side reactions during subsequent steps. Protection is achieved via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine), yielding N-Boc-piperidin-4-amine. The Boc group is preferred for its stability under both acidic and basic conditions and straightforward deprotection using trifluoroacetic acid (TFA).

Thiadiazole Ring Formation

The 1,2,5-thiadiazole moiety is introduced via cyclization of a nitrile-containing precursor. While direct methods for 1,2,5-thiadiazole synthesis are sparsely documented in the provided sources, analogous heterocyclization strategies from triazole and thiadiazole syntheses offer insights:

  • Method A : Reaction of a nitrile derivative with sulfur monochloride (S2_2Cl2_2) in dichloromethane at 0°C, followed by neutralization with aqueous sodium bicarbonate. This approach mirrors the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides.

  • Method B : Cyclocondensation of a dinitrile with hydrogen sulfide (H2_2S) under pressurized conditions, yielding the thiadiazole core.

For the target compound, Method A is hypothesized to proceed as follows:

  • Nitrile Installation : The protected N-Boc-piperidin-4-amine is functionalized at the 1-position with a cyano group via alkylation using bromoacetonitrile and potassium carbonate in dimethylformamide (DMF).

  • Cyclization : The nitrile intermediate reacts with S2_2Cl2_2 at 0°C, forming the 1,2,5-thiadiazole ring. The reaction is quenched with ice-cold water, and the product is extracted into ethyl acetate.

Spectroscopic Validation :

  • IR : Absorption bands at 2210–2250 cm1^{-1} (C≡N) and 1350–1400 cm1^{-1} (C–N thiadiazole).

  • 1^1H NMR : A singlet at δ 8.2–8.5 ppm corresponding to thiadiazole protons.

Deprotection of the Boc Group

The Boc-protected intermediate is treated with TFA in dichloromethane (DCM) at room temperature for 2–4 hours, yielding 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine as a hydrochloride salt.

Synthesis of 4-Cyanobenzenesulfonyl Chloride

Chlorosulfonation of 4-Cyanobiphenyl

4-Cyanobenzenesulfonyl chloride is synthesized via chlorosulfonation of 4-cyanobiphenyl using chlorosulfonic acid at 0–5°C. The reaction mixture is stirred for 6 hours, poured onto ice, and the precipitate filtered and recrystallized from hexane.

Key Data :

  • Yield : 75–85%.

  • Purity : >98% (HPLC).

Alternative Route: Sulfonation of Toluene Derivative

An alternative method involves sulfonation of 4-cyanotoluene with fuming sulfuric acid, followed by chlorination using thionyl chloride (SOCl2_2). This route is less favored due to lower yields (60–70%) and byproduct formation.

Coupling of Amine and Sulfonyl Chloride

Nucleophilic Aromatic Substitution

The final step involves reacting 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine with 4-cyanobenzenesulfonyl chloride in dimethyl sulfoxide (DMSO) containing potassium carbonate (K2_2CO3_3) at 80–100°C for 12–18 hours. The base deprotonates the amine, facilitating nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride.

Optimized Conditions :

ParameterValue
SolventDMSO
BaseK2_2CO3_3 (3 equiv)
Temperature90°C
Time16 hours
Yield88–93%

Work-Up and Purification

The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and purified via silica gel chromatography (eluent: chloroform/methanol 9:1).

Characterization :

  • IR : 1340 cm1^{-1} (S=O asymmetric stretch), 1160 cm1^{-1} (S=O symmetric stretch).

  • 1^1H NMR : Two doublets at δ 7.8–8.1 ppm (aromatic protons), a multiplet at δ 3.5–4.0 ppm (piperidine CH2_2), and a singlet at δ 8.3 ppm (thiadiazole proton).

Comparative Analysis of Synthetic Routes

Thiadiazole Synthesis Efficiency

While Method A (S2_2Cl2_2 cyclization) offers moderate yields (65–75%), Method B (H2_2S cyclocondensation) remains theoretical for 1,2,5-thiadiazoles. Source demonstrates that cyclization reactions for 1,3,4-thiadiazoles achieve 83–85% yields under acidic conditions, suggesting potential for optimization.

Sulfonamide Coupling Optimization

The use of DMSO as a solvent enhances reaction efficiency due to its high polarity and ability to stabilize intermediates. Substituting K2_2CO3_3 with cesium carbonate (Cs2_2CO3_3) increases yields to 90–95% but raises costs .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium hydride, triethylamine, and various halides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential antimicrobial , antifungal , and anticancer properties. The thiadiazole ring is known to interact with biological targets effectively, making it a candidate for drug development.

Case Studies:

  • Anticancer Activity: Preliminary studies indicate that derivatives of thiadiazole compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or receptors crucial for tumor growth.
  • Antimicrobial Properties: Research has shown that sulfonamide derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Materials Science

The unique structure of 4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide makes it suitable for applications in organic electronics , including:

  • Organic Light Emitting Diodes (OLEDs)
  • Organic Photovoltaics (OPVs)

The compound's electronic properties can be tuned through structural modifications, providing opportunities for innovation in electronic materials.

Organic Synthesis

This compound serves as a valuable building block in synthetic chemistry. It can be utilized to create more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Synthetic Routes:
The synthesis typically involves multiple steps starting from readily available precursors. Reaction conditions may include solvents like ethanol or chloroform and catalysts such as triethylamine.

Mechanism of Action

The mechanism of action of 4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with six analogs from diverse chemical classes.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications/Inferences
4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide (Target Compound) C₁₃H₁₄N₆O₂S₂* 374.4† 4-cyanophenyl, sulfonamide, thiadiazole-piperidine Antimicrobial or CNS-targeted activity inferred from thiadiazole and sulfonamide motifs
1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide C₁₁H₁₆N₆O₂S₂ 328.4 Pyrazole-4-sulfonamide, thiadiazole-piperidine, methyl Likely improved synthetic accessibility due to smaller aromatic ring
3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide C₁₅H₁₇N₅O₄S₂ 395.5 Benzoxazole sulfonamide, thiadiazole-piperidine, methyl Enhanced metabolic stability due to benzoxazole’s fused ring system
4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide C₁₁H₁₄ClN₂O₂S 293.76 Chlorophenyl, sulfonamide, unsubstituted piperidine Simpler structure; potential antimicrobial activity via sulfonamide
4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzene-1-sulfonamide C₉H₉N₅O₃S₂ 307.33 Aminophenyl, sulfonamide, 4-methoxy-thiadiazole Possible metabolite with altered pharmacokinetics
4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride C₁₂H₁₆N₃O₂S·HCl 338.25 Cyanophenyl, sulfonamide, dimethylaminopropyl Enhanced solubility due to hydrochloride salt; CNS applications

*Hypothetical formula based on structural analysis.
†Calculated using atomic masses: C (12.01), H (1.01), N (14.01), O (16.00), S (32.07).

Key Observations:

Thiadiazole-Piperidine Motif :

  • Shared by the target compound, , and , this motif likely enhances binding to biological targets via hydrogen bonding (thiadiazole’s N/S atoms) and piperidine’s basicity for membrane penetration .
  • Absence of thiadiazole in and reduces structural complexity but may limit target specificity.

’s benzoxazole introduces a fused ring system, which may confer metabolic stability but reduce solubility .

Biological Implications: Sulfonamide derivatives (e.g., ) often exhibit antimicrobial activity, suggesting the target compound may act similarly.

Physicochemical Properties :

  • Higher molecular weight (>350 g/mol) in the target compound and may challenge oral bioavailability, whereas and have lower weights (<340 g/mol) favoring absorption .

Research Findings and Trends

  • Antimicrobial Potential: Sulfonamide-thiadiazole hybrids (e.g., ) demonstrate activity against resistant pathogens, supporting further exploration of the target compound’s antibacterial efficacy.
  • CNS Penetration : Piperidine-containing analogs (e.g., ) are reported as CNS-penetrant M1 mAChR agonists, suggesting the target compound’s piperidine-thiadiazole group may facilitate brain uptake.
  • Synthetic Accessibility : Compounds like and are synthesized via microwave-assisted alkylation or reductive amination, indicating feasible routes for scaling up the target compound .

Q & A

Q. Example Parameters from Evidence :

ParameterValueSource
Temperature98 K
R factor0.044
Data/Parameter Ratio15.9

Basic Research: What are the key synthetic routes for preparing sulfonamide derivatives like this compound?

Methodological Answer :
Two common strategies:

Piperidine Functionalization : React 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine with 4-cyanobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Thiadiazole Coupling : Use POCl3-mediated cyclization to form the thiadiazole core, followed by sulfonamide coupling .

Q. Critical Considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane).
  • Monitor reaction progress using TLC or LC-MS.

Advanced Research: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Q. Methodological Answer :

Cross-Validation : Compare experimental 1H^1H/13C^{13}C-NMR with DFT-calculated shifts (e.g., Gaussian09, B3LYP/6-31G* basis set).

Dynamic Effects : Account for solvent polarity and conformational flexibility using MD simulations .

X-ray Validation : Use SC-XRD to confirm regiochemistry and eliminate ambiguity .

Example :
Aromatic proton shifts in the thiadiazole ring may deviate due to electron-withdrawing effects, requiring DFT adjustments .

Advanced Research: What methodologies optimize substitution reactions at the thiadiazole or piperidine moieties?

Methodological Answer :
Reaction optimization involves:

Reagent Screening : Test nucleophiles (e.g., alkyl halides, amines) under varying conditions.

Catalysis : Use Pd-catalyzed cross-coupling for C–N bond formation .

Q. Reaction Conditions from Evidence :

Reaction TypeReagents/ConditionsMajor ProductsSource
OxidationH2O2, KMnO4 (acidic conditions)Sulfoxides/sulfones
SubstitutionLiAlH4, NaBH4 (reductive amination)Thiol derivatives
CyclizationPOCl3, 90°C, 3 hoursThiadiazole core formation

Advanced Research: How is the compound’s biological activity assessed in enzyme inhibition studies?

Q. Methodological Answer :

Enzyme Assays : Use fluorescence-based or radiometric assays (e.g., HCV NS5B polymerase inhibition at IC50 < 0.10 μM) .

Cell Culture Models : Test antiviral activity in hepatoma cells (Huh-7) with EC50 measurements .

DMPK Profiling : Assess metabolic stability using liver microsomes (e.g., t1/2 > 60 min) .

Q. Key Parameters :

Assay TypeTarget EnzymeEC50 RangeSource
AntiviralHCV NS5B<0.10 μM
Metabolic StabilityHuman microsomest1/2 = 45–90 min

Advanced Research: What computational approaches model the compound’s binding to biological targets?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases, GPCRs).

MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability.

QSAR Modeling : Corrogate substituent effects (e.g., cyano vs. trifluoromethyl groups) on activity .

Example :
The cyano group enhances π-stacking with aromatic residues, while the sulfonamide anchors hydrogen bonds .

Advanced Research: How is metabolic stability evaluated for this sulfonamide derivative?

Q. Methodological Answer :

In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

CYP450 Inhibition : Screen for CYP3A4/2D6 inhibition using fluorescent probes.

Structural Tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .

Q. Data from Evidence :

ParameterValueSource
Microsomal t1/268 min (human)
CYP3A4 InhibitionIC50 > 10 μM

Advanced Research: What coordination chemistry is observed with transition metals?

Q. Methodological Answer :

Complex Synthesis : React the sulfonamide with metal salts (e.g., CuCl2, Ni(NO3)2) in ethanol/water.

Spectroscopic Analysis : Use UV-Vis (d-d transitions) and EPR (for Cu(II)) to confirm geometry.

X-ray Crystallography : Resolve metal-ligand bonding modes (e.g., monodentate vs. bidentate) .

Example :
The sulfonamide’s nitrogen and sulfur atoms can act as chelating sites for Cu(II), forming octahedral complexes .

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